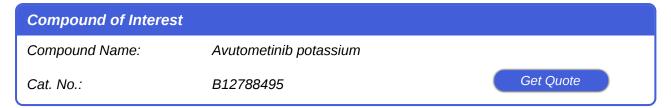


Application Notes and Protocols: Avutometinib in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

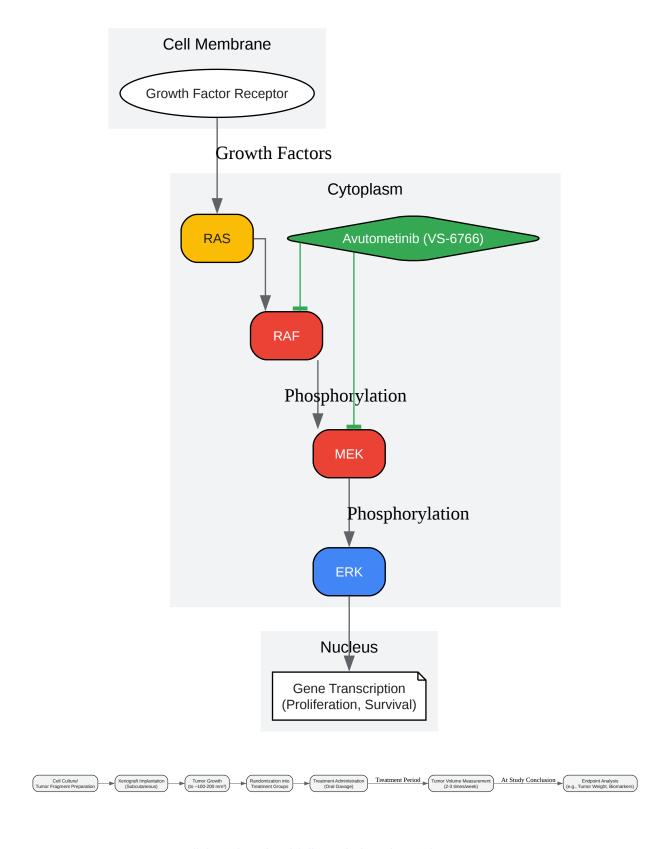
Introduction

Avutometinib (also known as VS-6766) is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the RAS/MAPK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in numerous human cancers, making it a prime target for therapeutic intervention. Avutometinib's unique mechanism of action, which involves clamping RAF and MEK in an inactive complex, offers a promising strategy to overcome resistance mechanisms observed with other MEK inhibitors. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and key findings for the use of avutometinib in preclinical mouse xenograft models.

Signaling Pathway

Avutometinib targets the RAF/MEK/ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as KRAS and BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. Avutometinib's dual inhibition of both RAF and MEK provides a more complete shutdown of this oncogenic signaling.





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References

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- 2. verastem.com [verastem.com]
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